molecular formula C7H7ClS B095706 2-Chlorothioanisole CAS No. 17733-22-1

2-Chlorothioanisole

Cat. No. B095706
CAS RN: 17733-22-1
M. Wt: 158.65 g/mol
InChI Key: IHLDFHCSSCVPQW-UHFFFAOYSA-N
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Patent
US03932498

Procedure details

o-Chlorothioanisole (prepared by the procedure of Example 5-A (15.85 g., 0.1 mole) is stirred at reflux in nitrobenzene containing copper powder (100 mg.) and sodium ethoxide (6.8 g., 0.1 mole) for 2 hours. The product is steam distilled and the distillate dried and fractionally distilled under reduced pressure to yield o-ethoxythioanisole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8][CH3:9].[O-:10][CH2:11][CH3:12].[Na+]>[N+](C1C=CC=CC=1)([O-])=O.[Cu]>[CH2:11]([O:10][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8][CH3:9])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)SC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Three
Name
Quantity
6.8 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
100 mg
Type
catalyst
Smiles
[Cu]

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
the distillate dried
DISTILLATION
Type
DISTILLATION
Details
fractionally distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C=CC=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.